molecular formula C18H20N4O B2382999 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide CAS No. 298218-10-7

2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide

カタログ番号: B2382999
CAS番号: 298218-10-7
分子量: 308.385
InChIキー: DIQCFLAFSDFFMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-butylphenyl)acetamide is a synthetic chemical reagent designed for pharmaceutical and biological chemistry research. This compound incorporates the 1H-benzotriazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties and its role as a key pharmacophore in the development of novel therapeutic agents . Benzimidazole and benzotriazole derivatives have been extensively studied for decades, with many compounds possessing this heterocycle moiety advancing to clinical use . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in the development of antimicrobial agents. Benzotriazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The benzotriazole core is also a promising scaffold in anticancer research. Some benzotriazole acrylonitriles, for instance, have demonstrated potent tubulin inhibition, a key mechanism for antiproliferative agents . Furthermore, recent studies in 2024 continue to highlight benzotriazole derivatives as promising candidates in antimicrobial research, with novel compounds showing good activity against strains like Escherichia coli and Bacillus subtilis . This reagent is presented as a valuable building block for scientists working in drug discovery, providing a versatile core structure for the synthesis and evaluation of new bioactive molecules. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

2-(benzotriazol-1-yl)-N-(4-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-3-6-14-9-11-15(12-10-14)19-18(23)13-22-17-8-5-4-7-16(17)20-21-22/h4-5,7-12H,2-3,6,13H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQCFLAFSDFFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent studies and findings.

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 308.38 g/mol
  • CAS Number : 298218-10-7
  • Structural Characteristics : The compound features a benzotriazole moiety linked to a butylphenyl acetamide structure, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit promising antimicrobial activity. In particular, this compound has been evaluated for its efficacy against various bacterial strains. For instance:

  • Study Findings : A study reported that this compound demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25

Anti-inflammatory Activity

Benzotriazole compounds have also been linked to anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory conditions:

  • Mechanism : It is believed that the benzotriazole nucleus interacts with signaling pathways involved in inflammation, thereby reducing the production of inflammatory mediators .

Analgesic Effects

Some derivatives of benzotriazole have shown analgesic properties in animal models:

  • Case Study : In a controlled study, the compound exhibited significant pain relief in mice subjected to formalin-induced pain, indicating its potential as an analgesic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Interaction with Membrane Structures : The hydrophobic butyl group enhances membrane penetration, facilitating interaction with intracellular targets.
  • Modulation of Gene Expression : It may influence the expression of genes related to inflammation and microbial resistance.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Evaluation : In vitro tests demonstrated that the compound was effective against multiple strains of bacteria and fungi, showing a broad spectrum of antimicrobial activity.
  • Inflammation Models : Experimental models using carrageenan-induced paw edema indicated that treatment with the compound significantly reduced swelling compared to control groups .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural features allow it to interact effectively with microbial targets, leading to significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

In a study evaluating various derivatives of benzotriazole, 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide was tested against several bacterial strains. The findings indicated promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis1.27 µM
Staphylococcus aureus5.08 µM
Escherichia coli2.54 µM
Salmonella typhi5.08 µM
Klebsiella pneumoniae2.60 µM

These results suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on its effects on human colorectal carcinoma cell lines demonstrated that it possesses considerable antiproliferative activity.

Case Study: Anticancer Screening

In vitro tests showed that the compound had an IC50 value of approximately 5.85 µM against HCT116 cells, indicating its potential as an effective anticancer agent:

CompoundIC50 (µM)
This compound5.85
Standard Drug (5-Fluorouracil)9.99

This comparison reveals that the compound is more potent than the standard chemotherapy drug, suggesting it may offer a novel approach in cancer treatment strategies .

類似化合物との比較

Table 1: Structural Comparison of Selected Analogs

Compound ID Core Structure Aryl Substituent Key Functional Groups Reference
Target Compound Benzotriazole 4-Butylphenyl Acetamide, Triazole
9c () Benzimidazole 4-Bromophenyl-thiazole Acetamide, Triazole, Thiazole
6p () Benzimidazole 4-Nitrophenyl Acetamide, Triazole
13 () Benzimidazole p-Nitrophenyl Thioacetamide, Triazole
38 () Triazole 2-Fluorobenzyl Thioacetamide

Antimicrobial Activity

  • Thioacetamide-Triazoles (): Compounds 38 and 39 exhibited MIC values against E. coli, with fluorobenzyl substituents enhancing activity .
  • Quorum Sensing Inhibition (): Compound 6p (4-nitrophenyl) showed 68.23% inhibition at 250 µM, suggesting electron-withdrawing groups enhance activity .

Antiviral Activity

  • HCV Inhibition () : Compounds 13 and 17 (nitro and chloro substituents) demonstrated significant anti-HCV activity, highlighting the importance of electron-deficient aryl groups . The benzotriazole core in the target may offer distinct binding modes compared to benzimidazoles.

Docking and Binding Interactions

  • highlighted docking poses of compound 9c (bromophenyl-thiazole) with active sites, suggesting triazole and thiazole moieties contribute to binding . The target’s benzotriazole may engage in π-π stacking or hydrogen bonding, but the butylphenyl group could sterically hinder interactions.

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 6p) improve quorum sensing inhibition, while alkyl chains (e.g., butyl) may prioritize pharmacokinetic optimization over direct target engagement .

準備方法

Key Synthetic Routes

Nucleophilic Substitution via Chloroacetamide Intermediate

This two-step method is the most widely reported approach, leveraging readily available starting materials.

Step 1: Synthesis of 2-Chloro-N-(4-Butylphenyl)Acetamide

Reagents :

  • 4-Butylphenylamine
  • Chloroacetyl chloride
  • Triethylamine (base)
  • Solvent: Dichloromethane (DCM) or water

Procedure :

  • Acylation : 4-Butylphenylamine reacts with chloroacetyl chloride in DCM under ice-cooled conditions.
  • Work-up : The mixture is stirred overnight, quenched with ice water, and extracted with ethyl acetate.
  • Isolation : The product precipitates as a white solid after solvent removal.

Reaction Equation :
$$
\text{4-Butylphenylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-N-(4-butylphenyl)acetamide} + \text{HCl}
$$

Yield : 75–85%.

Step 2: Substitution with 1H-1,2,3-Benzotriazole

Reagents :

  • 2-Chloro-N-(4-butylphenyl)acetamide
  • 1H-1,2,3-Benzotriazole
  • Anhydrous potassium carbonate (K$$2$$CO$$3$$)
  • Solvent: Dimethylformamide (DMF)

Procedure :

  • Nucleophilic Attack : The chloroacetamide reacts with benzotriazole in DMF at 60–80°C for 6–8 h.
  • Microwave Acceleration : Microwave irradiation (245 W) reduces reaction time to 1–2 h.
  • Purification : Column chromatography (petroleum ether/ethyl acetate) yields the final product.

Reaction Equation :
$$
\text{2-Chloro-N-(4-butylphenyl)acetamide} + \text{Benzotriazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl}
$$

Yield : 65–72%.

Coupling Agent-Mediated Amide Formation

This alternative route employs carboxylate activation for direct amide bond formation.

Step 1: Synthesis of 2-(1H-Benzotriazol-1-yl)Acetic Acid

Reagents :

  • 1H-1,2,3-Benzotriazole
  • Chloroacetic acid
  • Sodium hydroxide (NaOH)

Procedure :

  • Alkylation : Benzotriazole reacts with chloroacetic acid in aqueous NaOH at 50°C.
  • Acidification : The mixture is acidified to pH 2–3, precipitating the carboxylic acid.

Reaction Equation :
$$
\text{Benzotriazole} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(1H-Benzotriazol-1-yl)Acetic Acid} + \text{NaCl}
$$

Yield : 80–88%.

Step 2: Amide Coupling with 4-Butylphenylamine

Reagents :

  • 2-(1H-Benzotriazol-1-yl)Acetic Acid
  • 4-Butylphenylamine
  • Coupling Agents: HATU, HBTU, or EDC/HOBt
  • Solvent: Acetonitrile or DCM

Procedure :

  • Activation : The carboxylic acid is activated using HATU or EDC/HOBt.
  • Coupling : 4-Butylphenylamine is added, and the reaction proceeds at room temperature for 12–16 h.
  • Purification : Silica gel chromatography isolates the product.

Reaction Equation :
$$
\text{2-(1H-Benzotriazol-1-yl)Acetic Acid} + \text{4-Butylphenylamine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} + \text{Byproducts}
$$

Yield : 60–68%.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Coupling Agent Method
Starting Material Cost Low (chloroacetyl chloride) Moderate (HATU/HOBt)
Reaction Time 6–8 h (conventional) 12–16 h
Yield 65–72% 60–68%
Purification Complexity Column chromatography Column chromatography
Scalability High (microwave-assisted) Moderate

Key Observations :

  • The nucleophilic substitution route is more cost-effective and faster, especially with microwave optimization.
  • Coupling agent methods suffer from higher reagent costs but avoid handling chlorinated intermediates.

Optimization Strategies

Solvent Selection

  • DMF enhances nucleophilicity of benzotriazole in substitution reactions.
  • Acetonitrile improves coupling efficiency by stabilizing activated intermediates.

Base Optimization

  • K$$2$$CO$$3$$ minimizes side reactions in substitution pathways.
  • DIPEA (N,N-diisopropylethylamine) enhances coupling agent activity.

Microwave Assistance

  • Reduces substitution reaction time by 70% (from 8 h to 2 h) without compromising yield.

Challenges and Solutions

Challenge Mitigation Strategy
Hydrolysis of chloroacetamide Use anhydrous solvents and inert atmospheres
Low coupling efficiency Optimize stoichiometry (1.2:1 acid:amine ratio)
Product solubility Employ mixed-solvent systems (e.g., DCM/MeOH)

Q & A

Advanced Question

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., enzymes or receptors). Validate with experimental data (e.g., crystallographic structures) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanoseconds to assess stability and key residues (e.g., hydrogen bonds with benzotriazole) .
  • QSAR Modeling : Corrogate substituent effects (e.g., butyl chain length) with bioactivity to guide structural optimization .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Question
SAR studies focus on:

  • Benzotriazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with hydrophobic enzyme pockets .
  • Butylphenyl Chain Optimization : Vary alkyl chain length (e.g., propyl vs. pentyl) to balance lipophilicity and solubility .
  • Acetamide Linker Replacement : Test urea or sulfonamide linkers to improve metabolic stability .

What methods ensure compound purity for pharmacological assays?

Basic Question

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • Melting Point Analysis : Sharp melting ranges (Δ < 2°C) indicate high crystallinity and purity .
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) to prevent hydration-related instability .

How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

Advanced Question

  • Crystallization : Grow crystals via vapor diffusion (e.g., ether into DMSO solution) .
  • Data Collection : Use a diffractometer (Cu-Kα radiation) to collect intensity data. SHELX programs refine the structure, resolving disorder or tautomerism .
  • Validation : Cross-check bond lengths/angles with DFT-optimized geometries to confirm accuracy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。